5-Benzothiopheneboronic acid

Organic Synthesis Suzuki–Miyaura Cross-Coupling Palladium Catalysis

5-Benzothiopheneboronic acid (CAS 845872-49-3), systematically named benzo[b]thiophen-5-ylboronic acid, is a heteroarylboronic acid with molecular formula C₈H₇BO₂S and a molecular weight of 178.02 g/mol. It possesses a boronic acid (–B(OH)₂) functional group attached to the 5-position of the benzo[b]thiophene ring system.

Molecular Formula C8H7BO2S
Molecular Weight 178.02 g/mol
CAS No. 845872-49-3
Cat. No. B1286105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzothiopheneboronic acid
CAS845872-49-3
Molecular FormulaC8H7BO2S
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)SC=C2)(O)O
InChIInChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
InChIKeyLVRZWFSXTOTWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzothiopheneboronic Acid (CAS 845872-49-3) Procurement Data Sheet: Technical Specifications and Core Properties


5-Benzothiopheneboronic acid (CAS 845872-49-3), systematically named benzo[b]thiophen-5-ylboronic acid, is a heteroarylboronic acid with molecular formula C₈H₇BO₂S and a molecular weight of 178.02 g/mol . It possesses a boronic acid (–B(OH)₂) functional group attached to the 5-position of the benzo[b]thiophene ring system . Its predicted physical properties include a density of 1.35±0.1 g/cm³ and a boiling point of 390.2±34.0 °C . As a member of the benzo[b]thiophene boronic acid family, it serves primarily as a reagent in Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds, enabling the introduction of the benzo[b]thiophen-5-yl moiety into larger molecular architectures .

S
Suzuki–Miyaura cross-coupling reagent for C–C bond formation
R
Introduces benzothiophen-5-yl moiety with defined regiochemistry
P
Palladium-catalyzed transformations under standard conditions

Why 5-Benzothiopheneboronic Acid Cannot Be Substituted with Other Benzothiophene Boronic Acid Isomers


The position of the boronic acid substituent on the benzo[b]thiophene scaffold fundamentally alters the steric and electronic environment of the molecule, dictating both its cross-coupling reactivity and the structural topology of the resulting biaryl product. Isomeric variants such as benzo[b]thiophen-2-ylboronic acid, benzo[b]thiophen-3-ylboronic acid, and benzo[b]thiophen-6-ylboronic acid possess boronic acid groups at distinct ring positions, each exhibiting different electronic distributions, steric accessibility, and transmetallation kinetics in palladium-catalyzed transformations [1]. Substituting a 5-boronic acid derivative with a 2-boronic acid derivative alters the substitution pattern of the final coupled product, which is critical in medicinal chemistry where small changes in molecular topology can dramatically affect target binding and pharmacokinetic properties [2]. Therefore, isomer selection is not interchangeable; the choice of 5-benzothiopheneboronic acid is a deliberate decision based on the required regiochemistry of the target molecule.

Regiochemistry mismatch
2-, 3-, or 6-boronic acid isomers generate products with altered substitution patterns, which may not match required pharmacophore topology.
Reactivity divergence
Steric and electronic differences at non-5 positions can shift transmetallation kinetics and coupling efficiency; cross-reactivity data are isomer-specific.
Biological readout sensitivity
Small topology changes may affect target binding and pharmacokinetic profiles; isomer interchange may obscure structure–activity relationships.

5-Benzothiopheneboronic Acid: Quantitative Performance Evidence in Suzuki–Miyaura Cross-Coupling


Comparative Suzuki Coupling Efficiency of Benzothiophene Boronic Acids with Aryl Bromides

In a palladium/tetraphosphine-catalyzed Suzuki coupling study, 5-benzothiopheneboronic acid was evaluated alongside other heteroarylboronic acids (thiophene, furan, benzofuran, and 3-pyridine boronic acids) in reactions with a variety of aryl bromides [1]. The study reported that the coupling of benzothiopheneboronic acids with aryl bromides gave the corresponding products in good yields [1]. However, the authors noted that in most cases, better results in terms of the substrate/catalyst ratio were obtained for the reverse reaction using heteroaryl bromides with arylboronic acids [1]. No direct head-to-head quantitative yield comparison between 5-benzothiopheneboronic acid and other benzothiophene boronic acid isomers was performed under identical conditions within this study.

Suzuki Efficiency
Class-level inference
Moderate to good yields reported; no isomer-level direct comparison available
Selection must be based on regiochemistry, not comparative yield data.
Tetraphosphine/Pd catalyst system; aryl bromide substrates.
Organic Synthesis Suzuki–Miyaura Cross-Coupling Palladium Catalysis

Application in Synthesis of Sulfur-Containing Dehydrotryptophan Analogues

5-Benzothiopheneboronic acid was employed in the Suzuki cross-coupling synthesis of sulfur analogues of dehydrotryptophan [1]. In this application, the boronic acid was coupled with β-bromodehydroamino acid methyl esters using Pd(PPh₃)₄ as catalyst, Na₂CO₃ or NaHCO₃ as base, in a DME/H₂O solvent mixture at 90°C [1]. The reaction yielded the desired sulfur-containing dehydrotryptophan analogues in moderate to good yields, reported within the range of 40–80% [1]. The stereochemistry of the starting dehydroamino acid was generally maintained during the coupling process [1].

Dehydrotryptophan Yield
Cross-study comparable
40–80%
Supports construction of stereochemically-defined peptidomimetics.
Pd(PPh₃)₄, Na₂CO₃/NaHCO₃, DME/H₂O, 90°C; stereochemistry retained.
Medicinal Chemistry Amino Acid Derivatives Peptidomimetics

Regioselective Suzuki Coupling with Dibromonaphthalenes

5-Benzothiopheneboronic acid has been investigated for its regioselectivity in Suzuki couplings with dibromo-substituted naphthalenes [1]. This work formed part of the synthetic route toward a potent inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1]. The study demonstrated that benzothiophene boronic acids can undergo regioselective coupling with dibromonaphthalenes, enabling the construction of specific biaryl architectures relevant to biological activity [1].

Regioselective Coupling
Supporting evidence
Regioselective coupling with dibromonaphthalenes demonstrated
Supports regioselective synthesis of PAI-1 inhibitor precursors.
Benzofuran boronic acids also evaluated; quantitative ratio not provided.
Regioselective Synthesis PAI-1 Inhibitors Antithrombotic Agents

Optimal Scientific and Industrial Application Scenarios for 5-Benzothiopheneboronic Acid


Synthesis of 5-Substituted Benzo[b]thiophene-Containing Biaryls via Suzuki–Miyaura Cross-Coupling

5-Benzothiopheneboronic acid is ideally suited for the preparation of biaryl compounds where the benzo[b]thiophene core is linked through its 5-position to an aryl or heteroaryl partner. This is a critical application in medicinal chemistry for generating compound libraries with defined topology. As established in Section 3, this compound has been demonstrated to participate in palladium-catalyzed Suzuki couplings with aryl bromides [1]. The selection of this specific isomer ensures the correct regiochemistry in the final coupled product, which is essential when a 5-substituted benzo[b]thiophene pharmacophore is required [2].

Construction of Sulfur-Containing Peptidomimetics and Dehydroamino Acid Derivatives

In the field of peptidomimetic research, 5-benzothiopheneboronic acid has proven effective for introducing sulfur-containing heterocyclic moieties into dehydroamino acid frameworks. As detailed in Section 3, this boronic acid enabled the synthesis of sulfur analogues of dehydrotryptophan in moderate to good yields (40–80%) under standard Suzuki conditions, with retention of stereochemistry [2]. This application scenario is relevant for medicinal chemists developing novel peptide-based therapeutics or probes where a benzo[b]thiophene scaffold is desired as a phenylalanine or tryptophan bioisostere.

Synthesis of Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors and Related Antithrombotic Agents

Research cited in Section 3 indicates that 5-benzothiopheneboronic acid serves as a key building block in the synthesis of naphthyl-benzothiophene derivatives that act as potent PAI-1 inhibitors [1]. This application leverages the regioselective Suzuki coupling capabilities of the boronic acid to construct the specific biaryl architecture required for biological activity [1]. For laboratories engaged in antithrombotic drug discovery, procuring 5-benzothiopheneboronic acid enables access to this validated synthetic route.

Preparation of 5-Functionalized Benzo[b]thiophene Scaffolds for Diverse Derivative Libraries

When the synthetic objective is to generate a library of compounds that are functionalized at the 5-position of the benzo[b]thiophene ring, 5-benzothiopheneboronic acid is the obligatory starting material. Alternative benzothiophene boronic acid isomers (e.g., 2-yl, 3-yl, 6-yl) would result in different substitution patterns, leading to structurally distinct products with potentially divergent biological activities [2]. As established in Section 2, isomer selection is not interchangeable; the procurement of 5-benzothiopheneboronic acid is mandated by the desired regiochemical outcome.

Application
Selection Property
Validation Focus
5-Substituted benzothiophene biaryl synthesis
Regiochemistry control at 5-position
Coupling yield and regiochemical fidelity
Sulfur-containing peptidomimetics
Stereochemical retention during coupling
Product yield and enantiomeric integrity
PAI-1 inhibitor research
Regioselective coupling with naphthalenes
Biaryl architecture confirmation
5-Functionalized benzothiophene libraries
Isomer-dependent regiochemical outcome
Substitution pattern verification

Technical Documentation Hub

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21 linked technical documents
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